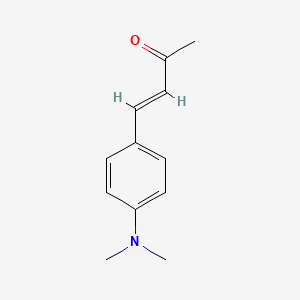
4-(4-(Dimethylamino)phenyl)but-3-en-2-one
Descripción general
Descripción
4-(4-(Dimethylamino)phenyl)but-3-en-2-one is a compound with potential interest in various fields of chemistry due to its unique structure, which allows for a wide range of chemical reactions and interactions. Its properties have been studied in different contexts, highlighting its relevance in materials science, organic chemistry, and potentially in pharmacological applications.
Synthesis Analysis
The compound has been synthesized through a Wittig reaction, involving chloromethylene(triphenyl)phosphine ylide and 4-(N,N-dimethylamino)benzaldehyde, followed by dehydrochlorination with a strong base or hydrochloric acid elimination. Oxidative dimerization has also been employed to obtain derivatives, demonstrating the versatility of its synthetic routes (Rodríguez et al., 1996); (Gonzalo Rodríguez et al., 2001).
Molecular Structure Analysis
The molecular structure has been elucidated using X-ray crystallography, revealing that the compound can form stable charge-transfer complexes and exhibits interesting packing in the crystalline state. These analyses have shown significant interactions that could influence its reactivity and stability (Antony et al., 2019); (Wang et al., 2009).
Chemical Reactions and Properties
This compound exhibits a range of chemical behaviors, including participation in charge-transfer complexes and Diels-Alder reactions. Its reactivity has been explored in the context of synthesizing extended π-conjugated systems and investigating the effects of various substituents on its properties (Takekuma et al., 2010).
Physical Properties Analysis
The physical properties, such as solvatochromic fluorescence and crystalline structure, have been thoroughly investigated. Studies have demonstrated the compound's ability to exhibit different emissions based on the solvent's polarity, indicating its potential as a fluorescent probe (Singh & Darshi, 2004).
Chemical Properties Analysis
Its chemical properties, including electrophilic and nucleophilic reactivities, have been characterized using various spectroscopic and analytical techniques. The studies highlight the compound's stability and reactivity towards different reagents, providing a foundation for further functionalization and application in synthesis (Asiri et al., 2016).
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties : Rahulan et al. (2014) synthesized a compound involving 4-(4-(Dimethylamino)phenyl)but-3-en-2-one and studied its nonlinear optical properties using a z-scan technique. This research suggests potential applications in optical devices like optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis and Crystal Structure Analysis : Antony et al. (2019) synthesized a π-conjugated chromophore based on a compound similar to 4-(4-(Dimethylamino)phenyl)but-3-en-2-one, which has implications in nonlinear optical materials due to its unique crystal structure and bonding interactions (Antony, Sundaram, Ramaclus, Inglebert, Raj, Dominique, Hegde, Vinitha, & Sagayaraj, 2019).
Charge-Transfer Complex Synthesis : Rodríguez et al. (1996) reported on the synthesis of a compound involving 4-(4-(Dimethylamino)phenyl)but-3-en-2-one and its charge-transfer complex formation. This has potential applications in materials science and organic electronics (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996).
Solvatochromic Fluorescent Dyes : Diwu et al. (1997) studied 2,5-Diphenyloxazoles containing a dimethylamino group, similar to the structure of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one. These compounds exhibit strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Antimicrobial Activity : Swarnkar et al. (2014) conducted a study involving the reaction of a compound similar to 4-(4-(Dimethylamino)phenyl)but-3-en-2-one to produce pyrazole derivatives, which were then screened for their antibacterial and antifungal activities (Swarnkar, Ameta, & Vyas, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOQOMGCKCSEJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876842 | |
| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Dimethylamino)phenyl)but-3-en-2-one | |
CAS RN |
5432-53-1, 30625-58-2 | |
| Record name | 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(Dimethylamino)phenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5432-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



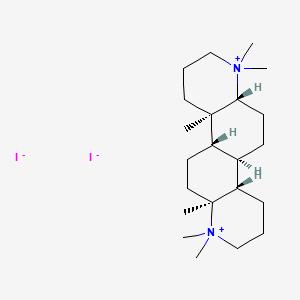
![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)
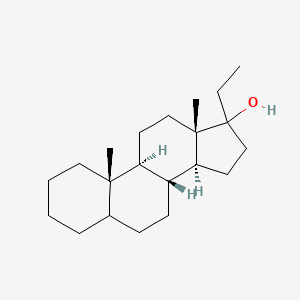
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)

![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)
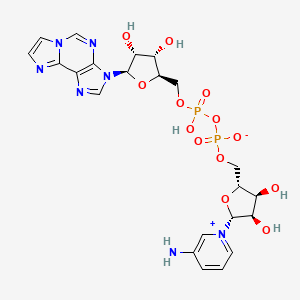
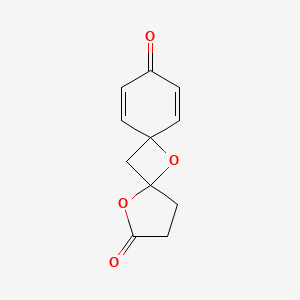
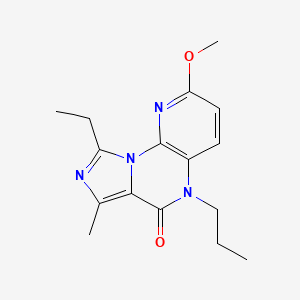
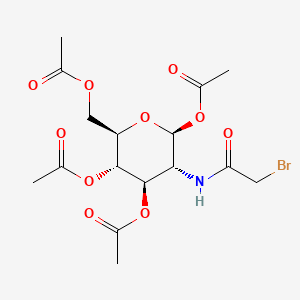

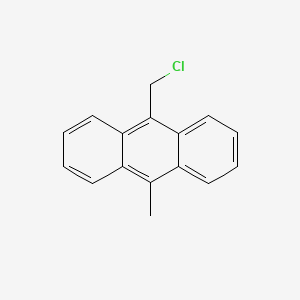
![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195174.png)
